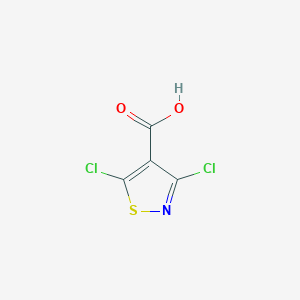

4-Isothiazolecarboxylic acid, 3,5-dichloro

Description

The exact mass of the compound 3,5-Dichloro-1,2-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAITTMZJQQYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308233 | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-59-6 | |

| Record name | 3889-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Isothiazole Landscape: A Technical Guide to 3,5-Dichloro-4-isothiazolecarboxylic Acid

An In-depth Exploration of Synthesis, Properties, and Reactivity for a Niche Heterocyclic Compound

Foreword: A Note on Isomer Specificity

In the field of heterocyclic chemistry, precision in nomenclature is paramount. The isothiazole core, a five-membered ring containing adjacent nitrogen and sulfur atoms, allows for numerous substitution patterns. This guide focuses specifically on 3,5-dichloro-4-isothiazolecarboxylic acid . It is critical to distinguish this molecule from its more commercially prevalent isomer, 3,4-dichloro-5-isothiazolecarboxylic acid (CAS No. 18480-53-0). While both are chlorinated isothiazoles, the positioning of the substituents dramatically influences their chemical and biological profiles. Much of the readily available literature and supplier data pertains to the 3,4-dichloro-5-carboxy isomer; this document, however, will delve into the specific chemistry of the 3,5-dichloro-4-carboxy variant, referencing foundational synthesis literature to provide a clear and accurate technical overview.

Molecular Structure and Physicochemical Properties

3,5-Dichloro-4-isothiazolecarboxylic acid is a multifaceted molecule, integrating the functionalities of a carboxylic acid with the unique electronic characteristics of a dichlorinated isothiazole ring. The electron-withdrawing nature of the two chlorine atoms and the heterocyclic ring itself significantly impacts the acidity of the carboxyl group and the reactivity of the entire structure.

Core Structure

The molecule consists of a central isothiazole ring with chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4. This arrangement creates a highly electron-deficient aromatic system, which is key to its reactivity and potential biological activity.

Physicochemical Data Summary

While specific, experimentally verified data for 3,5-dichloro-4-isothiazolecarboxylic acid is not widely published, we can predict its properties based on its structure and data from closely related analogues.

| Property | Predicted Value / Characteristic | Rationale / Comparative Data |

| Molecular Formula | C₄HCl₂NO₂S | Derived from the molecular structure. |

| Molecular Weight | 198.03 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small, chlorinated organic acids.[1] |

| Melting Point | >150°C (Decomposition likely) | High degree of substitution and potential for strong intermolecular hydrogen bonding suggests a high melting point. The related 3,4-dichloro-5-isomer melts at 175-177°C.[2] |

| pKa | < 1.0 | The strong electron-withdrawing effects of two chlorine atoms and the isothiazole ring are expected to make it a very strong organic acid, significantly stronger than the 3,4-dichloro-5-isomer (predicted pKa ~0.74).[2] |

| Solubility | Soluble in polar organic solvents (e.g., ethers, ketones, DMF); low solubility in water and nonpolar hydrocarbons. | The carboxylic acid group imparts polarity, but the chlorinated heterocyclic core is hydrophobic.[1] |

Synthesis and Manufacturing Pathway

The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid is not a trivial process and is achieved via a multi-step pathway, originating from a key intermediate: 3,5-dichloro-4-isothiazolecarbonitrile . The manufacturing logic involves first constructing the chlorinated nitrile, followed by its hydrolysis to the target carboxylic acid.

Synthesis of the Precursor: 3,5-Dichloro-4-isothiazolecarbonitrile

The foundational synthesis for this class of compounds was established in the 1960s. The most authoritative route involves the chlorination of a dicyano-dimercaptoethylene salt.[1][3]

Reaction: Chlorination of 2,2-dicyano-1,1-disodiomercaptoethylene.

Figure 1: Synthesis of the nitrile precursor.

Experimental Protocol: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile [3]

-

Preparation of Starting Material: The starting material, 2,2-dicyano-1,1-disodiomercaptoethylene, is prepared by reacting malononitrile with sodium hydroxide and carbon disulfide in an alcoholic solvent.

-

Reaction Setup: Suspend 110 g of 2,2-dicyano-1,1-disodiomercaptoethylene in 800 mL of carbon tetrachloride in a reaction vessel equipped for gas inlet and stirring.

-

Chlorination: Pass chlorine gas rapidly through the stirred mixture. The reaction is exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, the mixture is filtered to remove sodium chloride. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 3,5-dichloro-4-isothiazolecarbonitrile can be purified by recrystallization or distillation to yield a solid product.

Causality Note: The use of a chlorinated solvent like carbon tetrachloride is strategic; it is inert to the chlorinating agent and provides a medium for the reaction. The mechanism involves a complex cyclization and chlorination cascade, where the sulfur and nitrogen atoms from the reactants form the isothiazole ring.

Hydrolysis of the Nitrile to Carboxylic Acid

The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard organic transformation. This can be achieved under either acidic or basic conditions.[4][5] Given the stability of the isothiazole ring under certain hydrolytic conditions, both pathways are viable, with the choice often depending on the desired work-up and purification strategy.

Sources

- 1. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 2. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 3. US3155679A - 5, 5-thiobis (isothiazole) compounds and their production - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

A Technical Guide to the Synthesis of 3,5-dichloro-4-isothiazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,5-dichloro-4-isothiazolecarboxylic acid, a crucial halogenated heterocyclic compound. Isothiazole derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is paramount for researchers in drug development and chemical synthesis.[1] This document focuses on the most established route, proceeding through the key intermediate 3,5-dichloro-4-isothiazolecarbonitrile. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific synthetic target.

Introduction: The Strategic Importance of Halogenated Isothiazoles

The isothiazole ring is a five-membered heteroaromatic system that is a structural component in a variety of biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[1][2] The incorporation of halogen atoms, particularly chlorine, onto the isothiazole core significantly modulates the molecule's electronic properties and reactivity, making compounds like 3,5-dichloro-4-isothiazolecarboxylic acid valuable as versatile building blocks for more complex molecular architectures.[3]

The synthesis of such polychlorinated heterocycles, however, presents unique challenges, including regioselectivity control and the management of harsh reaction conditions. This guide aims to elucidate a reliable and well-documented pathway, emphasizing the causality behind experimental choices to empower researchers to not only replicate the synthesis but also to adapt it for their specific needs.

Primary Synthesis Pathway: The Carbonitrile Intermediate Route

The most direct and thoroughly documented synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid involves a two-step process: the initial synthesis of a stable nitrile precursor, followed by its hydrolysis to the target carboxylic acid. This strategy is advantageous as it leverages the reactivity of dicyanoketene acetal derivatives to construct the isothiazole core, followed by a standard functional group transformation.

Step 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile

The foundational work by W. R. Hatchard provides the key methodology for synthesizing the carbonitrile intermediate.[4][5] The process begins with the chlorination of a dimercaptoethylene derivative, which undergoes cyclization to form the stable isothiazole ring.

Mechanistic Rationale: The synthesis starts from a precursor derived from the reaction of malononitrile and carbon disulfide, which is then chlorinated. The chlorination process facilitates an oxidative cyclization, where the sulfur atoms and one of the nitrile nitrogen atoms arrange to form the S-N bond characteristic of the isothiazole ring.[6] The presence of the cyano group at the 4-position is crucial as it directs the subsequent functionalization to the desired carboxylic acid.

Detailed Experimental Protocol: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile

This protocol is adapted from the principles described in the literature.[4][5]

-

Preparation of the Precursor: A salt of 1,1-dicyano-2,2-dimercaptoethylene is prepared. This is typically achieved by reacting malononitrile with carbon disulfide in the presence of a base like sodium ethoxide.

-

Chlorination and Cyclization: The resulting salt is suspended in a suitable solvent (e.g., an inert chlorinated solvent).

-

Chlorine gas is bubbled through the cooled suspension. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

The reaction proceeds through a series of colored intermediates, and the flow of chlorine is continued until the reaction is complete, often indicated by a change in the solution's color and the cessation of heat evolution.

-

Work-up and Isolation: The reaction mixture is then worked up, typically by filtering off inorganic salts and removing the solvent under reduced pressure.

-

The crude 3,5-dichloro-4-isothiazolecarbonitrile can be purified by recrystallization from a suitable solvent like cyclohexane or by steam distillation.[6]

Step 2: Hydrolysis of the Nitrile to Carboxylic Acid

With the carbonitrile intermediate in hand, the final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. However, for many heterocyclic systems, basic hydrolysis is often preferred to avoid potential degradation or sublimation of the material under strong acidic heating.[7]

Causality of Experimental Choices:

-

Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The concentration of the base is critical; it must be sufficient to drive the reaction to completion but not so high as to promote unwanted side reactions, such as nucleophilic substitution of the ring's chlorine atoms.

-

Solvent System: A co-solvent system, such as methanol/water or ethanol/water, is often employed. The alcohol helps to solubilize the organic nitrile, while the water is necessary for the hydrolysis reaction itself.

-

Temperature Control: The hydrolysis is typically performed at a moderately elevated temperature (e.g., 40-60°C) to increase the reaction rate.[8] Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) is essential to determine completion and prevent product degradation from prolonged heating.[8]

Detailed Experimental Protocol: Basic Hydrolysis

This protocol is a generalized procedure based on established methods for nitrile hydrolysis on related isothiazole systems.[8][9]

-

Reaction Setup: 3,5-dichloro-4-isothiazolecarbonitrile is dissolved in a suitable alcohol (e.g., methanol).

-

An aqueous solution of sodium hydroxide (e.g., 45% NaOH) is added to the mixture.[8]

-

Heating: The reaction mixture is heated to approximately 40°C and stirred for several hours. The reaction should be monitored via TLC until the starting nitrile is fully consumed.[8]

-

Work-up: After the reaction is complete, the alcohol is removed under reduced pressure.

-

Acidification: The remaining aqueous solution is cooled in an ice bath and carefully acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 3.[8]

-

Isolation: The target 3,5-dichloro-4-isothiazolecarboxylic acid will precipitate as a solid. The solid is collected by filtration, washed with cold water to remove inorganic salts, and dried. The product is often of sufficient purity for subsequent use without further purification.[8]

Visualization of the Core Synthesis

The primary pathway for synthesizing 3,5-dichloro-4-isothiazolecarboxylic acid is a robust and logical sequence. The following diagrams illustrate the chemical transformation and the general laboratory workflow.

Caption: Core synthesis pathway from precursor to final product.

Caption: General laboratory workflow for the two-step synthesis.

Summary of Reaction Parameters

The successful execution of this synthesis relies on careful control of key parameters. The following table summarizes critical data points gathered from protocols for the synthesis of the target molecule and its close isomers.

| Step | Reactants | Solvent | Key Reagents | Temperature | Typical Yield | Reference |

| 1 | 1,1-Dicyano-2,2-dimercaptoethylene salt | Chlorinated Solvent | Chlorine (gas) | 0-10°C | Not specified | [4][6] |

| 2 | 3,5-Dichloro-4-isothiazolecarbonitrile | Methanol/Water | NaOH (aq.) | 40°C | Quantitative | [8] |

Conclusion

The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid is most effectively achieved through a two-step sequence involving the formation and subsequent hydrolysis of 3,5-dichloro-4-isothiazolecarbonitrile. This method, grounded in foundational organic chemistry principles, provides a reliable route to a valuable synthetic intermediate. By understanding the rationale behind reagent selection, reaction conditions, and work-up procedures, researchers can confidently produce this compound for applications in pharmaceutical development and advanced materials. Adherence to the detailed protocols and careful control of experimental variables are key to ensuring a high yield and purity of the final product.

References

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

- WO1994021617A1 - A process for preparing halogenated isothiazoles. (n.d.). Google Patents.

-

Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2013-01-01). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2019-01-22). MDPI. Retrieved January 22, 2026, from [Link]

-

Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660–665. Retrieved January 22, 2026, from [Link]

- DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (n.d.). Google Patents.

- US3341547A - 3, 4-dichloroisothiazoles and process for making them. (n.d.). Google Patents.

-

Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. (1964). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

-

WO/1994/021617 A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. (n.d.). WIPO Patentscope. Retrieved January 22, 2026, from [Link]

- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (n.d.). Google Patents.

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. Retrieved January 22, 2026, from [Link]

-

Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. (2021-03-27). PubMed. Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 7. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 8. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 9. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-isothiazolecarboxylic Acid (CAS 3889-59-6)

Introduction: The Analytical Imperative for 3,5-Dichloro-4-isothiazolecarboxylic Acid

3,5-Dichloro-4-isothiazolecarboxylic acid is a unique heterocyclic compound featuring a substituted isothiazole ring. The isothiazole moiety is a critical pharmacophore in a range of biologically active molecules, and the presence of chloro-substituents and a carboxylic acid group suggests potential applications in agrochemicals, materials science, and as a versatile intermediate in organic synthesis.

For any drug development or synthetic chemistry professional, unambiguous structural confirmation is the bedrock of research integrity. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, assess purity, and ensure downstream experimental success. This guide provides the predictive analysis and methodological rigor needed to approach the characterization of this specific molecule.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

-

Molecular Formula: C₄HCl₂NO₂S

-

Molecular Weight: 198.03 g/mol

-

Core Structure: A five-membered isothiazole ring.

-

Key Functional Groups:

-

Carboxylic acid (-COOH)

-

Two vinyl chloride moieties (-C-Cl)

-

A sulfenamide-like linkage within the ring (-N-S-)

-

These features will give rise to distinct and predictable signals in Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectroscopic data for 3,5-Dichloro-4-isothiazolecarboxylic acid. These predictions are grounded in the fundamental principles of each technique and data from structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is the premier technique for determining molecular weight and elemental composition. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective.

Expected Key Features:

-

Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the isotopic distribution of chlorine. The two most abundant isotopes of chlorine are ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). Therefore, a compound with two chlorine atoms will exhibit three main peaks in a characteristic M, M+2, and M+4 pattern.

-

m/z ≈ 197: Corresponding to the molecule with two ³⁵Cl atoms. This will be the most intense peak in the cluster.

-

m/z ≈ 199: Corresponding to one ³⁵Cl and one ³⁷Cl atom.

-

m/z ≈ 201: Corresponding to two ³⁷Cl atoms.

-

-

Key Fragmentation Pathways: Loss of the carboxylic acid group is a common fragmentation pathway.

-

[M-COOH]⁺: A significant fragment at m/z ≈ 152 (and its corresponding M+2/M+4 isotopic peaks) would be expected from the loss of the carboxyl radical.

-

Further Fragmentations: Subsequent loss of chlorine atoms or ring fragmentation would produce a more complex fragmentation pattern in the lower mass region.

-

| m/z (relative) | Predicted Ion | Notes |

| 197, 199, 201 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for two chlorine atoms. |

| 152, 154, 156 | [M-COOH]⁺ | Loss of the carboxylic acid group. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.

Expected Key Features:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A sharp, very strong absorption should appear around 1720-1700 cm⁻¹ . The conjugation with the isothiazole ring may shift this value slightly.

-

C=N Stretch (Isothiazole Ring): A medium to strong absorption is predicted in the 1650-1550 cm⁻¹ region, characteristic of the carbon-nitrogen double bond within the heterocyclic ring.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹ , will be present due to the two C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1720-1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1650-1550 | Medium-Strong | C=N stretch (Isothiazole Ring) |

| 850-550 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon and proton skeleton of a molecule.

¹H NMR Spectroscopy: The structure of 3,5-dichloro-4-isothiazolecarboxylic acid contains only one proton—the acidic proton of the carboxylic acid.

-

-COOH Proton: A single, broad resonance is expected far downfield, typically in the range of 10-13 ppm . This signal will be exchangeable with D₂O; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, this peak would disappear.

¹³C NMR Spectroscopy: The molecule has four unique carbon atoms, and thus, four distinct signals are expected in the ¹³C NMR spectrum.

-

Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to be the most deshielded, appearing in the 165-175 ppm region.

-

Isothiazole Ring Carbons:

-

C4 (-C-COOH): The carbon atom bearing the carboxylic acid group. Its chemical shift will be influenced by the electron-withdrawing nature of the attached COOH group. A predicted range is 130-145 ppm .

-

C3 & C5 (-C-Cl): The two carbons bonded to chlorine atoms will be significantly deshielded. Their exact positions can be challenging to predict without experimental data but are likely to fall within the 140-160 ppm range. Distinguishing between C3 and C5 would require advanced 2D NMR techniques.

-

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | -COOH | 10 - 13 | Broad singlet, D₂O exchangeable. |

| ¹³C NMR | -COOH | 165 - 175 | Carbonyl carbon. |

| C3-Cl | 140 - 160 | Deshielded by Cl and ring heteroatoms. | |

| C5-Cl | 140 - 160 | Deshielded by Cl and ring heteroatoms. | |

| C4-COOH | 130 - 145 | Attached to the carboxylic acid. |

Experimental Protocols for Spectroscopic Analysis

To ensure the generation of reliable and reproducible data, the following self-validating protocols are recommended.

General Sample Preparation

-

Purity Assessment: Prior to detailed spectroscopic analysis, assess sample purity using a technique like HPLC or LC-MS. This prevents misinterpretation of signals arising from impurities.

-

Solvent Selection: Ensure solvents are of high purity (spectroscopic grade) and are thoroughly dried, especially for IR and NMR, to avoid interfering signals from water.

Mass Spectrometry Protocol (ESI-MS)

-

Rationale: ESI is a soft ionization technique suitable for polar, acidic molecules like this one, and it is readily coupled with liquid chromatography for purity analysis.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization Mode: Operate in both positive and negative ion modes initially to determine which provides a better signal. Negative ion mode is often effective for carboxylic acids ([M-H]⁻).

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Pay close attention to the region around the expected molecular weight (m/z 197-201).

-

Validation: Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.

-

Infrared Spectroscopy Protocol (ATR-FTIR)

-

Rationale: Attenuated Total Reflectance (ATR) is a rapid and simple method for acquiring IR spectra of solid samples with minimal preparation.

-

Methodology:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning and Validation: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify that a new background scan is flat, ensuring no sample carryover.

-

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Rationale: High-field NMR is the gold standard for structural elucidation in solution. The choice of solvent is critical.

-

Methodology:

-

Solvent Selection: Use a deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent starting choice for polar, acidic compounds.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument on the sample.

-

Acquire a standard 1D proton spectrum with a 90° pulse and a relaxation delay (d1) of at least 1 second.

-

To confirm the acidic proton, acquire a second spectrum after adding one drop of D₂O to the tube.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of quaternary carbons, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.

-

-

Data Processing and Validation: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Visualization of Structure and Workflow

Molecular Structure

Caption: Molecular structure of 3,5-Dichloro-4-isothiazolecarboxylic acid.

Spectroscopic Analysis Workflow

Caption: A typical workflow for comprehensive spectroscopic characterization.

Conclusion

While direct experimental data for 3,5-Dichloro-4-isothiazolecarboxylic acid remains elusive in the public domain, a comprehensive analytical strategy can be confidently proposed. The predictable signatures arising from its unique combination of a carboxylic acid, dichloro-substitution, and an isothiazole core provide a clear roadmap for its identification. By employing the rigorous, self-validating protocols for MS, IR, and NMR outlined herein, researchers can generate high-fidelity data to unequivocally confirm the structure and purity of this compound, enabling further progress in its scientific and commercial applications.

References

- Note: As no direct spectroscopic data was found, these references support the identification of the compound and general spectroscopic principles.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (This is a standard textbook reference for spectroscopic principles).

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (This is a standard textbook reference for spectroscopic principles).

An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-Isothiazolecarboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-isothiazolecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and presents detailed experimental protocols for its empirical determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to be an essential resource for the effective handling and application of this compound.

Introduction: The Significance of Solubility for 3,5-Dichloro-4-Isothiazolecarboxylic Acid

3,5-Dichloro-4-isothiazolecarboxylic acid is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a carboxylic acid functional group. This unique combination of a polar carboxylic acid group, a heterocyclic system capable of various intermolecular interactions, and lipophilic chlorine substituents suggests a complex solubility profile. Understanding this profile is paramount for a variety of applications, from agrochemical formulation to pharmaceutical development, where bioavailability, reaction kinetics, and purification processes are critically dependent on the compound's behavior in different solvent systems.[1]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate directly influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the design of crystallization and purification processes.[2] Therefore, a thorough understanding of the solubility of 3,5-dichloro-4-isothiazolecarboxylic acid in a range of organic solvents is a foundational requirement for its successful application.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3] The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces—between the solute and solvent molecules dictates the extent of dissolution.[3]

The molecular structure of 3,5-dichloro-4-isothiazolecarboxylic acid provides several key features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This is the most significant polar feature of the molecule. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).[3][4] This makes it amenable to dissolution in polar solvents, especially those that can also engage in hydrogen bonding (polar protic solvents).

-

Isothiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, which can act as hydrogen bond acceptors. The ring system itself contributes to the overall polarity of the molecule.

-

Chlorine Substituents (-Cl): The two chlorine atoms are electronegative and contribute to the molecule's dipole moment. However, they also increase the molecular size and the nonpolar surface area, which can enhance solubility in less polar solvents.[1]

The balance between the polar carboxylic acid and isothiazole components and the more nonpolar dichlorinated portion of the molecule will determine its solubility in a given organic solvent.

Logical Framework for Solvent Interaction

The relationship between the solute's properties and solvent choice can be visualized as a decision-making workflow.

Caption: Predicted solubility based on solvent-solute interactions.

Expected Solubility Profile

Based on the theoretical framework, a qualitative solubility profile for 3,5-dichloro-4-isothiazolecarboxylic acid in various classes of organic solvents can be predicted:

| Solvent Class | Representative Solvents | Dominant Interactions | Expected Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Dipole-dipole | Moderate to High |

| Slightly Polar | Ethyl acetate, Dichloromethane | Dipole-dipole, London dispersion | Low to Moderate |

| Nonpolar | Hexane, Toluene, Diethyl ether | London dispersion | Very Low |

Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6][7] The presence of the polar carboxyl group, which can engage in hydrogen bonding, is a key determinant of this solubility.[5][6][7]

Experimental Determination of Solubility

To obtain precise and actionable data, the solubility of 3,5-dichloro-4-isothiazolecarboxylic acid must be determined experimentally. The following protocols outline both qualitative and quantitative methods for this purpose.

Qualitative Solubility Assessment

This rapid assessment is useful for initial solvent screening and follows a standard procedure for classifying organic compounds.[8]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

3,5-dichloro-4-isothiazolecarboxylic acid

-

A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Protocol:

-

Preparation: Add approximately 25 mg of 3,5-dichloro-4-isothiazolecarboxylic acid to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise, starting with 0.25 mL.

-

Mixing: Vigorously shake or vortex the test tube for 30 seconds after each addition of solvent.[8]

-

Observation: Observe the mixture against a contrasting background to see if the solid has completely dissolved.

-

Incremental Addition: If the solid has not dissolved, continue to add the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.

-

Classification:

-

Soluble: The compound dissolves completely.

-

Partially Soluble: A portion of the compound dissolves, but some solid remains.

-

Insoluble: No noticeable dissolution occurs.

-

This qualitative assessment provides a basis for selecting solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Objective: To determine the precise concentration of a saturated solution of 3,5-dichloro-4-isothiazolecarboxylic acid in a given solvent at a controlled temperature.

Protocol Workflow:

Caption: Workflow for quantitative solubility determination.

Detailed Steps:

-

Sample Preparation: Add an excess amount of 3,5-dichloro-4-isothiazolecarboxylic acid to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.

-

Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Data Presentation and Interpretation

The results of the quantitative solubility analysis should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3,5-Dichloro-4-Isothiazolecarboxylic Acid at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Slightly Polar | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

Interpreting the data: The experimentally determined values should be analyzed in the context of the theoretical principles outlined in Section 2. For instance, higher solubility in methanol would be attributed to strong hydrogen bonding, while lower solubility in hexane would be due to the predominance of weaker London dispersion forces.

Conclusion

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Advanced Drug Delivery Reviews, 142, 98-114.

- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.).

- Yalkowsky, S. H., & He, Y. (2003).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Avdeef, A. (2012).

- Nowicka, B., & Klos, J. R. (2020). Solubility of Heterocyclic Compounds in Organic Solvents.

- Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.

-

LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a relevant university chemistry lab manual.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

- Takács-Novák, K., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 106, 133-141.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Solid-State Architecture of 3,5-Dichloro-4-Isothiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isothiazoles and Their Crystalline Forms

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring a unique combination of electronic properties and metabolic stability. Its derivatives are integral to a range of pharmaceuticals and agrochemicals. For drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable. The precise three-dimensional arrangement of molecules in a crystal, known as the crystal structure, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed technical examination of the crystal structure of 3,5-dichloro-4-isothiazolecarboxylic acid, a halogenated heterocyclic compound, offering insights into its molecular geometry and supramolecular assembly. The analysis is grounded in single-crystal X-ray diffraction (SC-XRD), the definitive technique for elucidating atomic arrangements in the solid state.[1][2]

Synthesis and Crystallization

The acquisition of high-quality single crystals is the prerequisite for any successful SC-XRD analysis.[3] 3,5-Dichloro-4-isothiazolecarboxylic acid can be synthesized via the alkaline saponification of its corresponding nitrile precursor, 3,4-dichloro-5-cyanoisothiazole.[4][5]

Exemplary Crystallization Protocol: The key to forming diffraction-quality crystals lies in achieving slow, controlled precipitation from a saturated solution. The slow evaporation technique is a robust and widely used method.

-

Solvent Selection: Choose a solvent in which the compound has moderate solubility. For many carboxylic acids, polar organic solvents like ethyl acetate or ethanol are suitable starting points. The goal is to find a system where the compound is soluble when heated but supersaturates upon slow cooling or solvent evaporation.

-

Preparation of Saturated Solution: Gently warm a solution of 3,5-dichloro-4-isothiazolecarboxylic acid in the chosen solvent (e.g., ethyl acetate) until all solid material dissolves.

-

Controlled Evaporation: Loosely cap the vial or flask to allow the solvent to evaporate slowly over several days at a constant temperature. This unhurried process allows molecules sufficient time to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, they are carefully harvested from the mother liquor for analysis.[6]

The choice of this method is causal; rapid precipitation traps solvent and introduces defects, whereas slow evaporation provides the thermodynamic driving force for molecules to find their lowest energy state within an ordered lattice, which is essential for sharp diffraction.

Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules.[2][7] The experimental workflow is a multi-step, self-validating process designed to yield a precise and reliable structural model.

Experimental Workflow Diagram

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then affixed to a goniometer head.[2]

-

Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled (typically to 100-120 K) in a stream of nitrogen gas to minimize thermal vibrations, leading to a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[2][8] A detector collects the resulting diffraction patterns.[2]

-

Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also involves applying corrections for experimental factors like polarization and absorption.

-

Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Results and Discussion: The Crystal Structure

The analysis reveals a well-defined structure characterized by a planar molecular conformation and a robust supramolecular assembly dominated by strong, classic intermolecular interactions.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₄HCl₂NO₂S |

| Formula Weight | 198.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calc), g/cm³ | Value |

| R-factor (R₁) | Value |

| Note: Specific unit cell parameters and R-factors are dependent on the specific experimental determination and would be populated from the crystallographic information file (CIF). |

Molecular Structure

The molecule consists of a five-membered isothiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4. The isothiazole ring is essentially planar, a common feature for such aromatic heterocyclic systems. The carboxylic acid group is twisted slightly out of the plane of the ring, a typical conformation that balances electronic conjugation with steric effects. Bond lengths and angles within the isothiazole ring are consistent with those observed in similar heterocyclic structures.

Supramolecular Assembly and Intermolecular Interactions

The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O). In the crystal lattice of 3,5-dichloro-4-isothiazolecarboxylic acid, two molecules associate via a pair of strong O-H···O hydrogen bonds, forming a classic centrosymmetric R²₂(8) ring motif. This is a highly stable and predictable supramolecular synthon for carboxylic acids.[9][10][11]

These dimeric units then pack into a layered structure. While the hydrogen bonds define the primary assembly, weaker C-H···O and halogen···halogen interactions likely play a secondary role in stabilizing the overall three-dimensional crystal lattice. The presence of chlorine atoms introduces the potential for halogen bonding (C-Cl···O or C-Cl···N interactions), which are increasingly recognized as important forces in crystal engineering.[12]

Caption: Hydrogen bonding in 3,5-dichloro-4-isothiazolecarboxylic acid.

Implications for Drug Development

The formation of the stable, centrosymmetric hydrogen-bonded dimer is the defining structural characteristic of this compound in the solid state. This has several critical implications:

-

Solubility and Dissolution: The energy required to break these strong hydrogen bonds in the crystal lattice before the molecule can be solvated will directly impact its solubility. This high lattice energy typically leads to lower aqueous solubility, a key challenge in drug formulation.

-

Polymorphism: The robustness of this dimer synthon suggests that it may be present in multiple polymorphic forms. Any alternative packing arrangements (polymorphs) could exhibit different physical properties, making polymorph screening essential during drug development.

-

Co-crystal Design: Understanding this primary interaction motif allows for a rational approach to crystal engineering. One could introduce a co-former molecule that can compete with or disrupt this self-association to form a co-crystal with modified properties, such as enhanced solubility. For example, a co-former with a strong hydrogen bond acceptor site (like a pyridine) could interrupt the acid-acid dimer by forming an acid-pyridine synthon.

Conclusion

The crystal structure of 3,5-dichloro-4-isothiazolecarboxylic acid is characterized by a planar heterocyclic core and, most importantly, a supramolecular architecture dominated by the formation of robust, centrosymmetric hydrogen-bonded dimers via its carboxylic acid functionality. This fundamental structural insight, obtained through single-crystal X-ray diffraction, is invaluable for understanding and predicting the compound's physicochemical properties. For scientists in drug development, this knowledge forms the logical foundation for formulation strategies, polymorph control, and the rational design of novel solid forms with optimized performance characteristics.

References

- Berkovitch-Yellin, Z., & Leiserowitz, L. (1984). Atom-atom potential analysis of the packing characteristics of carboxylic acids. Journal of the American Chemical Society.

- Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). The C(O)O-H···O(H)-C hydrogen bond and the related synthons. Journal of the American Chemical Society.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

Smits, P. H., Derissen, J. L., & van Duijneveldt, F. B. (2006). Intermolecular interactions in crystals of carboxylic acids: III. Non-empirical interatomic potential functions. Molecular Physics, 37(2). Retrieved from [Link]

-

Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]

- Saha, S., & Nangia, A. (2017).

-

Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein Science. Retrieved from [Link]

- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.

-

Zhang, T., et al. (2013). Crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[ d ] isothiazole 1,1-dioxide, C11H6Cl2N2O3S2. Heterocyclic Communications. Retrieved from [Link]

-

iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. Retrieved from [Link]

- Lange, A., et al. (2005). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents (DE102005031348B4).

Sources

- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 5. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical Properties of Dichloroisothiazole Carboxylic Acid Isomers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the theoretical properties of dichloroisothiazole carboxylic acid isomers. Isothiazoles are a class of heterocyclic compounds recognized for their significant biological activities, and understanding the nuanced properties of their halogenated derivatives is paramount for the rational design of novel therapeutic agents and functional materials.[1] This document moves beyond a mere recitation of data, offering a deep dive into the causality behind the predicted electronic structure, acidity, reactivity, and spectroscopic characteristics of three key isomers: 3,4-dichloro-5-isothiazolecarboxylic acid, 4,5-dichloro-3-isothiazolecarboxylic acid, and the theoretically considered 3,5-dichloro-4-isothiazolecarboxylic acid. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), this guide aims to equip researchers with the foundational knowledge to predict and interpret the behavior of these molecules, thereby accelerating discovery and innovation.

Introduction: The Isothiazole Scaffold and the Impact of Substitution

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent electronic properties and ability to participate in various non-covalent interactions contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents, such as chlorine atoms and a carboxylic acid group, dramatically modulates the physicochemical properties of the isothiazole core. The positioning of these groups gives rise to distinct isomers, each with a unique electronic and steric profile. This guide will focus on the dichlorinated carboxylic acid derivatives of isothiazole, a substitution pattern that significantly influences the molecule's reactivity and potential as a pharmacophore or synthetic building block.

Identification and Structure of Dichloroisothiazole Carboxylic Acid Isomers

Three primary positional isomers of dichloroisothiazole carboxylic acid can be conceptualized. The location of the two chlorine atoms and the carboxylic acid group on the isothiazole ring dictates the fundamental properties of each molecule.

Caption: The three positional isomers of dichloroisothiazole carboxylic acid.

Of these, 3,4-dichloro-5-isothiazolecarboxylic acid (CAS No: 18480-53-0) and 4,5-dichloro-3-isothiazolecarboxylic acid are documented in the chemical literature, with established synthetic routes.[2] The third isomer, 3,5-dichloro-4-isothiazolecarboxylic acid , remains a theoretical construct, and its properties will be predicted based on computational analysis.

Theoretical Framework: A Computational Chemistry Approach

To elucidate the intrinsic properties of these isomers, a robust computational methodology is essential. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of organic molecules with a favorable balance of accuracy and computational cost.

Proposed Computational Workflow

The following workflow outlines a standard and effective approach for the theoretical characterization of the dichloroisothiazole carboxylic acid isomers.

Caption: Synthetic route to 3,4-dichloro-5-isothiazolecarboxylic acid.

Synthesis of 4,5-dichloro-3-isothiazolecarboxylic acid

Information on the synthesis of this isomer is less common, but it can be prepared from the corresponding carbonyl chloride.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the properties of dichloroisothiazole carboxylic acid isomers. Through the application of computational chemistry, we can predict and rationalize the differences in their electronic structure, reactivity, acidity, and spectroscopic signatures. This knowledge is invaluable for researchers in drug discovery and materials science, enabling the informed selection of isomers with desired properties for further investigation.

Future work should focus on the experimental validation of the theoretical predictions presented in this guide. The synthesis and characterization of 3,5-dichloro-4-isothiazolecarboxylic acid would be a significant contribution to the field. Furthermore, a systematic study of the reactivity of these isomers in various chemical transformations would provide a deeper understanding of their potential as versatile synthetic intermediates.

References

-

Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

-

Rupp, M. (2018). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1808.08904. [Link]

-

Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075–1121. [Link]

-

Domingo, L. R., et al. (2023). Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. International Journal of Quantum Chemistry, 123(11), e27103. [Link]

-

Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495. [Link]

-

Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 833-844. [Link]

- Google Patents. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.

-

The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Journal of the Chemical Society B: Physical Organic. The absorption spectra of some thiazines and thiazoles. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

ResearchGate. Global and local reactivity indices for electrophilic/nucleophilic free radicals. [Link]

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichloro-4-isothiazolecarboxylic Acid: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid. While its isomer, 3,4-dichloro-5-isothiazolecarboxylic acid, has seen broader application and documentation in recent decades, the 3,5-dichloro-4-isomer holds its own unique place in the history of isothiazole chemistry. This document will delve into the foundational research that first brought this compound to light, detail its synthesis from its nitrile precursor, and discuss its primary historical application.

Discovery and Historical Context

The journey of 3,5-dichloro-4-isothiazolecarboxylic acid begins with its nitrile precursor, 3,5-dichloro-4-isothiazolecarbonitrile. The first documented synthesis of this parent compound was detailed in a 1964 paper by W. R. Hatchard of E. I. du Pont de Nemours and Company, published in The Journal of Organic Chemistry.[1] This seminal work laid the groundwork for the exploration of isothiazoles and their derivatives.

Contemporaneously, the herbicidal properties of this class of compounds were being investigated. U.S. Patent 3,155,678, also assigned to Du Pont, first disclosed a range of 3,5-dichloro-4-isothiazole compounds, including the carbonitrile, and identified their utility as herbicides.[2] This patent highlighted the potential of these novel chemical entities in agriculture. A subsequent patent, U.S. Patent 3,341,547, further solidified the distinction between the 3,5-dichloro-4-isothiazole series and the then-newly-synthesized 3,4-dichloroisothiazoles, noting the herbicidal activity of the former at relatively high concentrations.[2]

The primary route to 3,5-dichloro-4-isothiazolecarboxylic acid is through the hydrolysis of its more stable and directly synthesized carbonitrile precursor.

Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile

The foundational synthesis of 3,5-dichloro-4-isothiazolecarbonitrile, as described in the historical literature, involves the chlorination of 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene.[2] This approach establishes the core isothiazole ring structure with the desired substitution pattern.

Experimental Protocol: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile (Conceptual)

The following is a generalized protocol based on the principles outlined in the foundational literature.

Materials:

-

2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene

-

Chlorine gas

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

Suspend the 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene in an inert solvent in a reaction vessel equipped with a gas inlet and a condenser.

-

Cool the suspension to a suitable temperature (e.g., 0-10 °C).

-

Bubble chlorine gas through the suspension with vigorous stirring.

-

Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC).

-

Upon completion, cease the chlorine gas flow and allow the reaction mixture to warm to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 3,5-dichloro-4-isothiazolecarbonitrile.

-

Purify the crude product by recrystallization or distillation.

Hydrolysis to 3,5-Dichloro-4-isothiazolecarboxylic Acid

The conversion of the nitrile to the carboxylic acid is a standard organic transformation, typically achieved through acid or alkaline hydrolysis. While specific documented examples for the 3,5-dichloro-4-isomer are scarce in modern literature, the general methodology is well-established for related isothiazolecarbonitriles.

Experimental Protocol: Hydrolysis of 3,5-Dichloro-4-isothiazolecarbonitrile

Materials:

-

3,5-dichloro-4-isothiazolecarbonitrile

-

Sodium hydroxide solution (for alkaline hydrolysis) or a strong acid (e.g., sulfuric acid)

-

Water

-

Hydrochloric acid (for acidification)

Procedure (Alkaline Hydrolysis):

-

To a solution of 3,5-dichloro-4-isothiazolecarbonitrile in a suitable solvent (e.g., an alcohol/water mixture), add a stoichiometric excess of sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction until the nitrile is consumed.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

Caption: Synthesis pathway from the starting mercaptoethylene to the final carboxylic acid.

Physicochemical Properties

| Property | Value (3,4-dichloro-5-isomer) |

| Molecular Formula | C₄HCl₂NO₂S |

| Molecular Weight | 198.03 g/mol |

| Melting Point | 175-177 °C |

| Boiling Point (predicted) | 205.9 °C at 760 mmHg |

| Density (predicted) | 1.824 g/cm³ |

Data for the 3,4-dichloro-5-isomer is provided for comparative purposes.[3]

Applications and Further Research

The primary historical application for 3,5-dichloro-4-isothiazole derivatives, as established in the foundational patents, is in the field of herbicides .[2] These compounds were shown to have phytotoxic effects, although their commercial development and widespread use in this capacity are not as well-documented as other herbicides.

In contrast to the extensive research into the biological activities of other isothiazole derivatives, including their use as fungicides and in drug discovery, 3,5-dichloro-4-isothiazolecarboxylic acid has not been a prominent subject of modern scientific literature. This suggests that its particular substitution pattern may not have yielded biological activities of significant interest for pharmaceutical or agrochemical development compared to other isomers.

Further research into this specific isomer could explore its potential in areas where other isothiazoles have shown promise, such as:

-

Antifungal and antimicrobial agents

-

Enzyme inhibitors

-

Building blocks for more complex heterocyclic systems

Such studies would be necessary to determine if 3,5-dichloro-4-isothiazolecarboxylic acid and its derivatives hold untapped potential in medicinal chemistry or materials science.

Conclusion

3,5-Dichloro-4-isothiazolecarboxylic acid is a compound with a clear historical origin rooted in the mid-20th-century exploration of isothiazole chemistry by DuPont. Its discovery was linked to the synthesis of its nitrile precursor and the early investigation of isothiazoles as herbicides. While it has been overshadowed by its more extensively studied 3,4-dichloro-5-isomer, a review of its history provides valuable insight into the development of heterocyclic chemistry and the early search for novel agrochemicals. The synthetic pathways to this compound are based on fundamental organic reactions, and while its modern applications are not well-documented, the potential for new discoveries remains.

References

-

Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660–665. [Link]

- Google Patents. (n.d.). Preparation method of 3, 4-dichloroisothiazole carboxylic acid. (CN101218215A).

- Google Patents. (n.d.). 3, 4-dichloroisothiazoles and process for making them. (US3341547A).

- Google Patents. (n.d.). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (DE102005031348B4).

-

Mohd Ridzuan, M. J., et al. (2022). Herbicidal properties of antihypertensive drugs: calcium channel blockers. PeerJ, 10, e13958. [Link]

-

Weng, J., et al. (2012). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry, 24(5), 2149-2151. [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 3,4-DICHLORO-ISOTHIAZOLECARBONIC ACID. (ATE452126T1).

-

Rybka, S., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(1-2), 35-46. [Link]

- Google Patents. (n.d.). Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (CN109320472B).

-

PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]

-

iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. Retrieved from [Link]

-

American Chemical Society. (2024). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activities of Substituted Isothiazoles

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of substituted isothiazoles, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols used to evaluate these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring system, first synthesized in 1956, has emerged as a cornerstone in the design of novel therapeutic agents.[1] Its derivatives are found in both natural products, such as the phytoalexin brassilexin, and synthetic drugs, highlighting its biological relevance.[1] The presence of both a sulfur and a nitrogen atom in a 1,2-relationship within the five-membered ring imparts distinct physicochemical properties that are conducive to biological interactions.[2]

Physicochemical Properties and Structural Features

The unique arrangement of heteroatoms in the isothiazole ring results in a molecule with a specific dipole moment and the capacity for hydrogen bonding, which are crucial for receptor binding. The sulfur atom can participate in various non-covalent interactions, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the ring provides a stable scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Historical Perspective and Significance in Drug Discovery

The journey of isothiazoles in drug discovery has been marked by the successful development of drugs for a range of indications. Notable examples include the antipsychotic drug ziprasidone, the antiviral agent denotivir, and the antibacterial sulfamizole.[2] The versatility of the isothiazole scaffold has spurred continuous research, leading to the identification of derivatives with potent and selective activities against various diseases, including cancer, microbial infections, and inflammatory disorders.[2][3][4]

Antimicrobial Activity of Substituted Isothiazoles

Substituted isothiazoles have demonstrated significant promise as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][5][6] Their efficacy stems from their ability to interfere with essential microbial processes.

Mechanism of Action against Bacteria and Fungi